molecular formula C8H5F3KNO2 B13656859 Potassium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate

Potassium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate

Cat. No.: B13656859
M. Wt: 243.22 g/mol
InChI Key: UKBNTDUZUQVXKV-UHFFFAOYSA-M
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Description

Potassium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate is an organofluorine compound that contains a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate typically involves the reaction of 3-(trifluoromethyl)pyridine-2-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions are generally mild, with the reaction being conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Compounds with modified functional groups.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Potassium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Potassium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyridine ring can participate in hydrogen bonding and π-π interactions with biological targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate
  • Potassium 2-(trifluoromethyl)pyridine-3-trifluoroborate

Uniqueness

Potassium 2-(3-(trifluoromethyl)pyridin-2-yl)acetate is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C8H5F3KNO2

Molecular Weight

243.22 g/mol

IUPAC Name

potassium;2-[3-(trifluoromethyl)pyridin-2-yl]acetate

InChI

InChI=1S/C8H6F3NO2.K/c9-8(10,11)5-2-1-3-12-6(5)4-7(13)14;/h1-3H,4H2,(H,13,14);/q;+1/p-1

InChI Key

UKBNTDUZUQVXKV-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(N=C1)CC(=O)[O-])C(F)(F)F.[K+]

Origin of Product

United States

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